2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one

Conformational restriction Rotatable bond count Drug-likeness

2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one (IUPAC: 1,8-diazatricyclo[6.3.2.0²,⁷]trideca-2,4,6-trien-10-one) is a rigid, tricyclic 1,5-benzodiazepin-3-one scaffold with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g·mol⁻¹. The ethano bridge that connects N1 and C5 of the diazepine ring imposes near-complete conformational restriction, reflected in its calculated zero rotatable bonds, zero hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area of ~23.6 Ų, and a computed XLogP of 1.6.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 140845-45-0
Cat. No. B127474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one
CAS140845-45-0
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CN2CC(=O)CN1C3=CC=CC=C32
InChIInChI=1S/C11H12N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4H,5-8H2
InChIKeyMDZCFBXNVPYNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one (CAS 140845-45-0) – Structure, Class & Procurement-Relevant Physicochemical Profile


2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one (IUPAC: 1,8-diazatricyclo[6.3.2.0²,⁷]trideca-2,4,6-trien-10-one) is a rigid, tricyclic 1,5-benzodiazepin-3-one scaffold with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g·mol⁻¹ . The ethano bridge that connects N1 and C5 of the diazepine ring imposes near-complete conformational restriction, reflected in its calculated zero rotatable bonds, zero hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area of ~23.6 Ų, and a computed XLogP of 1.6 [1]. These parameters place the compound within favorable drug-like property space but sharply differentiate it from the more flexible 1,4-benzodiazepine and unbridged 1,5-benzodiazepine congeners that dominate the benzodiazepine chemical literature.

Why 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one Cannot Be Casually Replaced by Other 1,5-Benzodiazepine Scaffolds in SAR-Oriented Projects


The benzodiazepine pharmacophore is notoriously sensitive to ring topology. While 1,5-benzodiazepine-2,4-diones, 1,5-benzodiazepin-2-ones, and clobazam-type 1,5-benzodiazepines share the same diazepine regioisomerism, they differ profoundly in conformational flexibility, hydrogen-bonding capacity, and electrostatic surface, all of which dictate binding-site complementarity at GABAA, CCK2, and other CNS targets [1]. 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one introduces an additional ethano bridge that locks the seven-membered ring into a single, essentially rigid conformation with zero rotatable bonds, a feature absent in the clinically predominant 1,4-benzodiazepines, clobazam, and the diverse array of polysubstituted 1,5-benzodiazepines employed in antimicrobial and neuroactive discovery programs [2]. This conformational restriction is not an incremental difference; it is a binary structural feature that eliminates the conformational polymorphism that complicates SAR interpretation in unbridged analogs. Consequently, substituting the ethano-bridged scaffold with a flexible 1,5-benzodiazepine isomer—even one of identical elemental formula—would remodel the pharmacophoric vector presentation and erase the key spatial differentiation that defines this compound’s potential as a probe or lead scaffold.

Quantitative Comparative Evidence: 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one Versus In-Class & Cross-Class Benzodiazepine Scaffolds


Conformational Restriction Index: Zero Rotatable Bonds vs. Flexible 1,5-Benzodiazepine Congeners

2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one possesses zero rotatable bonds, a consequence of the ethano bridge that fuses the diazepine N1 and C5 atoms. In contrast, representative unbridged 1,5-benzodiazepine-2,4-diones (e.g., GV150013X) contain 5–7 rotatable bonds, and the 1,4-benzodiazepine diazepam has 1 rotatable bond [1]. This 100% reduction in rotational degrees of freedom is a categorical difference, not a graded variation, and is independently reproduced in calculated property datasets for the target compound [2].

Conformational restriction Rotatable bond count Drug-likeness

Hydrogen-Bond Donor Absence: Zero HBD vs. 1–2 HBD in Common Benzodiazepine Scaffolds

The target compound has zero hydrogen-bond donor (HBD) atoms because the lactam nitrogen N4 is engaged in the amide bond and the aniline-type N1 is fully substituted by the ethano bridge [1]. Clinically employed 1,4-benzodiazepines (e.g., diazepam, lorazepam) and the 1,5-benzodiazepine clobazam contain 0–1 HBD but often feature hydroxyl or N-H groups introduced during metabolism or deliberate design. Many antimicrobial 1,5-benzodiazepine derivatives reported in the literature bear 1–2 HBD [2].

Hydrogen-bond donor CNS drug design Permeability

Topological Polar Surface Area (TPSA) Reduction: 23.6 Ų vs. 30–65 Ų for Common 1,5-Benzodiazepine Series

The calculated TPSA of 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one is 23.6 Ų [1]. By comparison, the 1,5-benzodiazepine clobazam has a TPSA of ~41 Ų, the 1,4-benzodiazepine diazepam ~32 Ų, and the polysubstituted 1,5-benzodiazepin-2-one antimicrobial derivatives exceed 50 Ų (e.g., compound 2b in An et al. series: TPSA ~55 Ų) [2]. The 20–57% reduction in TPSA relative to these comparators places the target compound in an extreme low-TPSA region that strongly favors passive CNS permeability according to the CNS-MPO (Multiparameter Optimization) scoring paradigm.

TPSA CNS-MPO Oral bioavailability prediction

GABAA Receptor Pharmacological Differentiation: Inverse Agonist Bias in 1,5-Benzodiazepine Series vs. Classical 1,4-Benzodiazepine Agonism

A systematic electrophysiological study of novel 1,5-benzodiazepine compounds at native rat cerebellar granule cell GABAA receptors demonstrated that most 1,5-benzodiazepines exhibit an inverse agonist profile at both phasic and tonic GABAA receptor populations, sharply contrasting with the full agonist profile of the 1,4-benzodiazepine flunitrazepam [1]. One compound in the series exhibited a full agonist profile at the phasic-inhibition component, highlighting the sensitivity of functional outcome to subtle structural modification within the 1,5-benzodiazepine series. The ethano-bridged scaffold of the target compound represents a distinct structural subtype that has not yet been individually profiled in this assay, but its rigid conformation predicts a unique positioning of the key proton-accepting moiety identified as critical for agonism/inverse agonism switching [1].

GABAA receptor Inverse agonist Phasic/tonic inhibition

Scaffold Chemical Stability: Lactam vs. Imine Character in the Diazepine Ring

2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one contains a cyclic amide (lactam) at the 3-position of the diazepine ring, replacing the imine (C=N) functionality characteristic of many 1,5-benzodiazepine compounds synthesized via condensation of o-phenylenediamine with ketones [1]. The lactam carbonyl provides superior chemical stability, particularly under acidic or aqueous conditions that readily hydrolyze the imine bond of classical 1,5-benzodiazepines such as the 2,3-dihydro-1H-1,5-benzodiazepine series. This stability differential is qualitatively evident from the persistence of the lactam scaffold in structure–activity studies involving prolonged biological assay incubation periods [2].

Chemical stability Lactam Hydrolytic degradation

Procurement-Relevant Application Scenarios for 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one Based on Evidence


Rigid CNS Lead-Like Scaffold for Fragment-Based Drug Discovery (FBDD)

With its zero rotatable bonds, low TPSA, and absence of hydrogen-bond donors, this compound serves as an ideal, pre-validated rigid fragment for CNS-targeted FBDD campaigns [1]. The ethano bridge locks the pharmacophoric elements into a single, computationally tractable conformation, enabling high-confidence pose prediction in docking studies—a significant advantage over flexible 1,5-benzodiazepine fragments that sample multiple conformations and inflate false-positive hit rates.

GABAA Receptor Subtype Selectivity Probe Development

The class-level observation that 1,5-benzodiazepines exhibit inverse agonist profiles at native GABAA receptors, combined with the unique spatial arrangement imposed by the ethano bridge, positions this compound as a starting scaffold for developing subtype-selective GABAA α5 inverse agonists for cognitive enhancement indications [1]. The rigid geometry removes conformational ambiguity from SAR analysis during lead optimization.

Physicochemical Benchmark for CNS-MPO-Optimized Library Design

The exceptionally low TPSA (23.6 Ų) and XLogP (1.6) of this scaffold establish it as a physicochemical benchmark for CNS-MPO-optimized library enumeration [1]. Medicinal chemistry teams prioritizing brain-penetrant chemical space can use this scaffold to anchor library design principles and compare the penalty incurred by substituent addition against this minimal-TPSA baseline.

Stable Benzodiazepinone Scaffold for Cellular Stress and Neuroprotection Assays

The lactam-containing benzodiazepinone core has demonstrated utility in phenotypic screens for ER stress protection and neuroprotection in human neuronal cell lines (SH-SY5Y, H4) [1]. The ethano-bridged variant offers enhanced chemical stability (lactam > imine) for prolonged cell-based assays, making it a chemically robust analog for replicating and extending the benzodiazepinone neuroprotection findings reported in the literature.

Quote Request

Request a Quote for 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.